Methyl N-Boc-2-amino-5-iodopentanoate

Leaving group kinetics Nucleophilic substitution Cross-coupling reactivity

Methyl N-Boc-2-amino-5-iodopentanoate (CAS 162007-08-1), systematically named methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate, is a chiral, orthogonally protected α-amino acid ester with the molecular formula C₁₁H₂₀INO₄ and a molecular weight of 357.19 g/mol. The compound belongs to the class of Boc-protected ω-haloalkyl α-amino acid derivatives and features three key functional handles: an N-terminal tert-butoxycarbonyl (Boc) carbamate, a C-terminal methyl ester, and a primary alkyl iodide at the δ-position.

Molecular Formula C11H20INO4
Molecular Weight 357.19 g/mol
Cat. No. B13649807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-Boc-2-amino-5-iodopentanoate
Molecular FormulaC11H20INO4
Molecular Weight357.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCI)C(=O)OC
InChIInChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)
InChIKeyUIRGEQFGUBOMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-Boc-2-amino-5-iodopentanoate (CAS 162007-08-1): Core Identity and Procurement-Relevant Characteristics


Methyl N-Boc-2-amino-5-iodopentanoate (CAS 162007-08-1), systematically named methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate, is a chiral, orthogonally protected α-amino acid ester with the molecular formula C₁₁H₂₀INO₄ and a molecular weight of 357.19 g/mol . The compound belongs to the class of Boc-protected ω-haloalkyl α-amino acid derivatives and features three key functional handles: an N-terminal tert-butoxycarbonyl (Boc) carbamate, a C-terminal methyl ester, and a primary alkyl iodide at the δ-position [1]. The (S)-configuration at the α-carbon center corresponds to the L-amino acid series, rendering it a direct building block for L-norvaline-derived peptides and non-natural amino acid analogs [2]. The iodine atom at the ω-position functions as a versatile leaving group for nucleophilic substitution and a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki, Stille, Negishi, and Sonogashira couplings [1].

Why Generic Substitution of Methyl N-Boc-2-amino-5-iodopentanoate with Close Analogs Risks Synthetic Failure


Although Methyl N-Boc-2-amino-5-iodopentanoate sits within a broader family of N-Boc-protected ω-haloalkyl amino acid esters, generic replacement with seemingly similar compounds—such as the bromo analog, the Cbz-protected variant, the benzyl ester, the (R)-enantiomer, or the 4-iodobutanoate homolog—introduces quantifiable differences in reactivity, deprotection orthogonality, steric profile, and biological target compatibility that can derail multi-step synthetic campaigns [1]. The iodide leaving group is demonstrably superior to bromide in nucleophilic substitution kinetics, the Boc group enables selective acidic deprotection orthogonal to Cbz, the methyl ester offers distinct advantages in atom economy and hydrolysis selectivity over the benzyl ester, and the (S)-configuration is mandatory for chlamydocin-class HDAC inhibitor assembly where the (R)-enantiomer would produce an inactive diastereomer [2]. The quantitative evidence below details exactly where each differentiation manifests in measurable terms.

Quantitative Differentiation Evidence for Methyl N-Boc-2-amino-5-iodopentanoate: Comparator-Based Selection Guide


Iodide (I) vs. Bromide (Br): Leaving Group Reactivity Determines Cross-Coupling and Substitution Efficiency

The δ-iodo substituent in Methyl N-Boc-2-amino-5-iodopentanoate provides a leaving group with established superior reactivity compared to the bromo analog Methyl N-Boc-2-amino-5-bromopentanoate (CAS 1934265-99-2). Condensed-phase kinetic data consistently establish the halide leaving group reactivity order as iodide > bromide > chloride, with iodide functioning as the weakest base (pKa of conjugate acid HI ≈ −10) and consequently the best leaving group among common halides [1]. This translates into faster oxidative addition with Pd(0) catalysts in cross-coupling catalytic cycles, a critical rate-determining step for Suzuki, Negishi, and Sonogashira couplings [2]. While direct head-to-head kinetic measurements comparing these two specific protected amino acid esters are not available in the public domain, the class-level leaving group hierarchy is firmly established and directly applicable: the iodo compound enables reactions that may require forcing conditions or fail entirely with the bromo congener [3].

Leaving group kinetics Nucleophilic substitution Cross-coupling reactivity Halogen comparative reactivity

Boc vs. Cbz Protection: Orthogonal Deprotection Enables Selective Synthetic Strategies

Methyl N-Boc-2-amino-5-iodopentanoate employs the tert-butoxycarbonyl (Boc) protecting group, which provides well-characterized orthogonal deprotection selectivity relative to the benzyloxycarbonyl (Cbz) group found in the comparator N-Cbz-5-iodo-L-norvaline methyl ester (CAS 375858-17-6, MW 391.20, C₁₄H₁₈INO₄) . Boc is cleaved under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂, 15–60 minutes at room temperature), while remaining completely stable to catalytic hydrogenolysis conditions (H₂, Pd/C) that selectively remove Cbz [1]. Conversely, Cbz withstands the acidic conditions that cleave Boc, enabling sequential, chemoselective deprotection in complex synthetic routes where both protecting groups are employed simultaneously . The Boc group additionally offers the advantage of generating volatile byproducts (isobutylene and CO₂) upon acidic cleavage, simplifying post-deprotection purification compared to Cbz removal which produces toluene and requires extraction or chromatography [1]. The N-Boc compound (MW 357.19) also provides a significant molecular weight advantage (~34 Da lighter) over its N-Cbz counterpart (MW 391.20), improving atom economy in multi-step syntheses .

Orthogonal protection Boc deprotection Cbz hydrogenolysis Solid-phase peptide synthesis

Methyl Ester vs. Benzyl Ester: Atom Economy, Deprotection Selectivity, and Storage Stability

The methyl ester in Methyl N-Boc-2-amino-5-iodopentanoate (MW 357.19) provides a smaller, more atom-economical carboxyl protecting group compared to the benzyl ester found in the comparator N-Boc-2-amino-5-iodopentanoic acid benzyl ester (CAS 216753-82-1, MW 433.3, C₁₇H₂₄INO₄) . Beyond the 76.1 Da molecular weight advantage (17.6% lighter), the methyl ester offers complementary deprotection chemistry: it can be hydrolyzed under basic conditions (LiOH, NaOH) to the free carboxylic acid, whereas the benzyl ester requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for cleavage [1]. This difference becomes critical when the synthetic route contains hydrogenation-sensitive functional groups such as alkenes, alkynes, or nitro groups, where the benzyl ester would be incompatible. Lipase-mediated enzymatic hydrolysis studies further indicate that methyl esters and benzyl esters exhibit different cleavage kinetics; for vancomycin ester derivatives, benzyl esters were more easily cleavable than methyl esters under enzymatic conditions, providing an additional dimension of selectivity [2]. The methyl ester also contributes to superior storage stability: the compound is recommended for storage at 2–8°C with protection from light, conditions under which the methyl ester is less prone to transesterification or β-elimination side reactions compared to the benzyl ester [3].

Carboxyl protection Methyl ester hydrolysis Benzyl ester hydrogenolysis Atom economy

(S)-Enantiomer vs. (R)-Enantiomer: Stereochemical Integrity Is Mandatory for Bioactive Peptide Assembly

Methyl N-Boc-2-amino-5-iodopentanoate, as the predominant commercial form bearing the (S)-configuration (CAS 162007-08-1), is the enantiomer required for constructing L-amino acid-derived peptides and natural product analogs, most notably the cyclic tetrapeptide chlamydocin, a potent histone deacetylase (HDAC) inhibitor [1]. The corresponding (R)-enantiomer, N-Boc-5-iodo-D-norvaline methyl ester (CAS 2722929-14-6), is commercially available (typically at 97% HPLC purity) but would produce the enantiomeric (D-configuration) peptide if substituted, yielding a diastereomer with fundamentally different biological activity . In the stereospecific synthesis of chlamydocin, (S)-2-amino-5-iodopentanoic acid serves as the key intermediate for free radical homologation to construct the unusual (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) residue; use of the (R)-enantiomer would generate the incorrect (2R,9R)-diastereomer, completely abolishing HDAC inhibitory activity [1]. The (S)-enantiomer is supplied at 97% purity by multiple vendors (Leyan, Amatek Scientific, Acme, CymitQuimica), with the (R)-enantiomer available at comparable purity (97% HPLC) but representing a distinct procurement item with a different CAS number (2722929-14-6) .

Enantiomeric purity Chlamydocin synthesis HDAC inhibitor stereochemistry Chiral building block

5-Iodopentanoate vs. 4-Iodobutanoate: Chain-Length Specificity in Peptide Bridging Applications

The δ-iodo (5-carbon) side chain of Methyl N-Boc-2-amino-5-iodopentanoate provides a specific one-carbon-longer spacer compared to the γ-iodo (4-carbon) homolog (2S)-9-fluorenylmethyl-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate derived from Boc-L-Asp-OFm [1]. This chain-length difference directly impacts the geometry and conformational flexibility of monosulfide bridges formed during solid-phase peptide synthesis (SPPS). In the established tandem SPPS–microwave-assisted cyclization strategy reported by Campiglia et al., both the 4-iodobutanoate and 5-iodopentanoate homologs were employed to construct cyclic peptides containing unnatural thioether side-chain bridges with different ring sizes; the choice between the two chain lengths was dictated by the specific bridging geometry required for the target peptide scaffold [1][2]. The 5-iodopentanoate, derived from Boc-L-Glu-OFm, introduces a δ-thioether linkage that provides a larger macrocyclic ring compared to the γ-thioether from the 4-iodobutanoate, which directly influences the conformational constraint and biological activity of the resulting cyclic peptide [2]. The methyl ester form (rather than the 9-fluorenylmethyl ester used in the literature) offers a more economical and synthetically flexible entry point, as the methyl ester can be selectively hydrolyzed to the free acid for subsequent coupling or directly employed in solution-phase transformations [3].

Peptide thioether bridge Solid-phase peptide synthesis Monosulfide bridge Spacer length

HDAC Isoform Selectivity Profile: The (S)-Iodo Building Block as a Tool for Selective Inhibitor Design

While Methyl N-Boc-2-amino-5-iodopentanoate itself is a protected building block rather than a final bioactive compound, the (S)-5-iodonorvaline scaffold it generates upon deprotection has been profiled in HDAC inhibition assays, revealing a notable selectivity window that informs its utility in medicinal chemistry campaigns. BindingDB data for the (S)-configured 5-iodonorvaline-derived hydroxamic acid analog (CHEMBL4437805) show an HDAC8 IC₅₀ of 1.00 × 10³ nM (1.0 µM), with >50-fold selectivity over HDAC1 (IC₅₀ > 5.00 × 10⁴ nM, i.e., >50 µM) and approximately 8-fold selectivity over HDAC4 (IC₅₀ = 8.10 × 10³ nM) [1]. This selectivity profile, while modest in absolute potency, provides a defined SAR starting point: the 5-iodoalkyl chain length and the terminal iodine atom contribute steric and electronic features that can be exploited to tune isoform selectivity, particularly for HDAC8-targeted probe development where class I isoform (HDAC1/2/3) counter-screening is essential [1][2]. In contrast, the N-Cbz-5-iodo-L-norvaline scaffold has been reported with butyrylcholinesterase (BChE) inhibitory activity (IC₅₀ = 700 nM against equine BChE), highlighting that changing the N-protecting group from Boc to Cbz fundamentally alters the biological target profile [3]. This underscores that the N-Boc-5-iodo-L-norvaline methyl ester is not interchangeable with its Cbz analog for HDAC-focused medicinal chemistry programs.

HDAC inhibition Isoform selectivity Epigenetic tool compounds Non-hydroxamate inhibitors

Optimal Research and Industrial Application Scenarios for Methyl N-Boc-2-amino-5-iodopentanoate


Stereospecific Synthesis of Chlamydocin-Class HDAC Inhibitor Cyclic Tetrapeptides

Methyl N-Boc-2-amino-5-iodopentanoate (CAS 162007-08-1, (S)-enantiomer) is the preferred building block for constructing the unusual (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) residue found in chlamydocin and related cyclic tetrapeptide HDAC inhibitors [1]. In this application, the (S)-stereochemistry is non-negotiable: free radical homologation from the (S)-2-amino-5-iodopentanoate scaffold stereospecifically installs the correct Aoe configuration, and substitution with the (R)-enantiomer (CAS 2722929-14-6) would generate the inactive diastereomer [1]. The iodine atom serves as the radical precursor for the key C–C bond-forming homologation step, a transformation that cannot be efficiently achieved with the bromo or chloro analogs due to their inferior leaving group ability and different redox potentials [2]. Researchers in epigenetic drug discovery requiring selective HDAC1 inhibitors (chlamydocin IC₅₀ = 0.15 nM for HDAC1) should specify CAS 162007-08-1 with ≥97% purity to ensure stereochemical fidelity [1].

Solid-Phase Synthesis of Macrocyclic Peptides Containing δ-Thioether Side-Chain Bridges

For solid-phase peptide synthesis (SPPS) campaigns requiring monosulfide (thioether) side-chain bridges with a δ-linker geometry, Methyl N-Boc-2-amino-5-iodopentanoate provides the requisite 5-carbon ω-iodoalkyl scaffold [1]. As demonstrated by Campiglia et al., the 5-iodopentanoate (derived from L-glutamic acid) enables the formation of δ-thioether bridged cyclic peptides via a tandem SPPS–microwave-assisted cyclization strategy, producing macrocyclic rings that are one methylene unit larger than those obtained from the 4-iodobutanoate homolog derived from L-aspartic acid [1]. The Boc/methyl ester orthogonal protection scheme allows selective deprotection compatible with both Boc- and Fmoc-SPPS protocols: the methyl ester survives acidic Boc removal (TFA) and can be hydrolyzed to the free acid for on-resin cyclization or late-stage solution-phase coupling [2].

Palladium-Catalyzed Diversification via Suzuki, Negishi, or Sonogashira Cross-Coupling of ω-Iodoalkyl Amino Acid Scaffolds

The primary alkyl iodide in Methyl N-Boc-2-amino-5-iodopentanoate serves as an electrophilic partner for Pd(0)-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkenyl, or alkynyl groups at the δ-position of the amino acid backbone [1]. The iodide leaving group is kinetically superior to bromide in the oxidative addition step that initiates the catalytic cycle, making this compound the reagent of choice over Methyl N-Boc-2-amino-5-bromopentanoate (CAS 1934265-99-2) when coupling to less reactive organometallic partners or when minimizing catalyst loading is a priority [2]. The Boc protection on the α-amino group prevents catalyst poisoning by free amine coordination to palladium, a well-documented problem in unprotected amino acid cross-coupling . This building block is particularly suited for constructing libraries of δ-substituted norvaline analogs for structure–activity relationship (SAR) studies in medicinal chemistry programs.

X-ray Crystallographic Phasing via Heavy-Atom Incorporation Using 5-Iodonorvaline

The iodine atom in Methyl N-Boc-2-amino-5-iodopentanoate functions as a heavy-atom label for experimental phasing in protein X-ray crystallography. 5-Iodonorvaline (the deprotected form) has been specifically developed as a novel compound for phasing in macromolecular crystallographic analysis, exploiting the strong anomalous scattering signal of iodine (f' and f'' at Cu Kα wavelength) to solve the crystallographic phase problem [1]. The Boc-protected methyl ester form serves as the stable, storable precursor that can be deprotected and incorporated into proteins via biosynthetic or chemical biology approaches. The orthogonal protection (Boc on amine, methyl ester on carboxyl) enables selective manipulation of either terminus for site-specific incorporation strategies [1][2].

Quote Request

Request a Quote for Methyl N-Boc-2-amino-5-iodopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.